molecular formula C7H12F3NO2 B2525460 Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate CAS No. 129612-47-1

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate

Cat. No.: B2525460
CAS No.: 129612-47-1
M. Wt: 199.173
InChI Key: JITCSDVIMLVQBA-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate is a useful research compound. Its molecular formula is C7H12F3NO2 and its molecular weight is 199.173. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

  • Regio- and Stereo-specific Synthesis : Qing and Zhang (1997) described the regio- and stereo-specific preparation of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate from ethyl 4,4,4-trifluoro-2-butynote. This process involved a Sonogashira reaction with terminal alkynes to produce en-4-ynoic acid derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).
  • Facile Stereoselective Synthesis : Pan, Wang, and Deng (2002) conducted a Suzuki-type cross-coupling reaction to create ethyl (E)-3-aryl-4,4,4-trifluoro-2-butenoates, achieving high yields and retaining the E-isomer configuration (Pan, Wang, & Deng, 2002).

Chemical Synthesis and Applications

  • Novel Compound Synthesis : Darehkordi, Talebizadeh, and Anary‐Abbasinejad (2018) synthesized ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which led to the creation of (trifluoromethyl)quinoline-3-carbonitrile derivatives through intramolecular cyclization (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
  • Biological Activity : Liu et al. (2006) utilized ethyl 3-amino-4,4,4-trifluoro-2-butenoate to design and synthesize novel carboxamides, demonstrating insecticidal and fungicidal activities (Liu et al., 2006).

Safety and Hazards

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h5,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITCSDVIMLVQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Gaseous methylamine was bubbled into absolute ethanol (50 ml.) at 0° C. until 8.5 g. (0.27 mole) was dissolved in the ethanol solvent. Ethyl 4,4,4-trifluorocrotonate (25.0 g., 0.15 mole) in ethanol was added to the methylamine solution at 0° C. The reaction mixture in ethanol was left overnight at 20° C. Thereafter, the solvent was driven off and the residue distilled to produce ethyl 3-(methylamino)-4,4,4-trifluorobutanoate in a yield of 22 g. This product was characterized by a boiling point, at a pressure of 12 mm. Hg., of 62° C. to 64° C.
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